molecular formula C13H12N2O2 B1611427 5-(4-Methoxyphenyl)nicotinamide CAS No. 198345-91-4

5-(4-Methoxyphenyl)nicotinamide

Cat. No. B1611427
M. Wt: 228.25 g/mol
InChI Key: OFYGSCMHWJTHQF-UHFFFAOYSA-N
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Description

5-(4-Methoxyphenyl)nicotinamide is a chemical compound with the formula C13H12N2O2 and a molecular weight of 228.2466 . It is also known as N-(4-methoxyphenyl)nicotinamide .


Synthesis Analysis

The synthesis of nicotinamide derivatives, including 5-(4-Methoxyphenyl)nicotinamide, has been reported in the literature . The compounds were prepared by condensation of 2-chloronicotinic acid with substituted N1-phenylbenzene-1,2-diamines based on the structure of fungicide boscalid . The structures of the synthesized compounds were characterized by 1H NMR, 13C NMR, ESI-MS, and elemental analysis .


Molecular Structure Analysis

The molecular structure of 5-(4-Methoxyphenyl)nicotinamide consists of 30 bonds in total, including 18 non-H bonds, 13 multiple bonds, 3 rotatable bonds, 1 double bond, 12 aromatic bonds, 2 six-membered rings, 1 primary amide (aromatic), 1 ether (aromatic), and 1 Pyridine .


Chemical Reactions Analysis

While specific chemical reactions involving 5-(4-Methoxyphenyl)nicotinamide are not mentioned in the search results, the compound is used in the synthesis of other nicotinamide derivatives .

Future Directions

The study of nicotinamide derivatives, including 5-(4-Methoxyphenyl)nicotinamide, provides important information for further structural optimization . These results could provide a benchmark for understanding the antifungal activity against the phytopathogenic fungus R. solani and prompt us to develop more potent fungicides .

properties

IUPAC Name

5-(4-methoxyphenyl)pyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c1-17-12-4-2-9(3-5-12)10-6-11(13(14)16)8-15-7-10/h2-8H,1H3,(H2,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFYGSCMHWJTHQF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC(=CN=C2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10571993
Record name 5-(4-Methoxyphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Methoxyphenyl)nicotinamide

CAS RN

198345-91-4
Record name 5-(4-Methoxyphenyl)pyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10571993
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Duan, T Yu, L Jin, S Zhang, X Shi, Y Zhang… - European Journal of …, 2023 - Elsevier
Histone deacetylases (HDACs) and lysine-specific demethylase 1 (LSD1) are attractive targets for epigenetic cancer therapy. There is an intimate interplay between the two enzymes. …
Number of citations: 3 www.sciencedirect.com

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